4-Fluoro-6-methyl-1h-benzimidazole
Description
Properties
IUPAC Name |
4-fluoro-6-methyl-1H-benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FN2/c1-5-2-6(9)8-7(3-5)10-4-11-8/h2-4H,1H3,(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHAFOFIVSNSAPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1)F)N=CN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-6-methyl-1H-benzimidazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-fluoro-2-nitroaniline with acetic anhydride, followed by reduction and cyclization to form the benzimidazole ring . The reaction conditions often require a catalyst, such as palladium on carbon, and a reducing agent like hydrogen gas.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Optimization of reaction parameters, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 4-Fluoro-6-methyl-1H-benzimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products:
Oxidation: Formation of corresponding benzimidazole N-oxide.
Reduction: Formation of 4-amino-6-methyl-1H-benzimidazole.
Substitution: Formation of various substituted benzimidazoles depending on the nucleophile used.
Scientific Research Applications
4-Fluoro-6-methyl-1H-benzimidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence.
Mechanism of Action
The mechanism of action of 4-Fluoro-6-methyl-1H-benzimidazole involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The fluorine atom enhances the compound’s binding affinity and specificity, making it a potent inhibitor. Pathways involved may include inhibition of DNA synthesis or disruption of cellular signaling mechanisms .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table summarizes key structural and physicochemical differences between 4-Fluoro-6-methyl-1H-benzimidazole and related compounds:
Key Observations:
- Substituent Effects : Replacing the methyl group (this compound) with chloro (4-Chloro-6-fluoro-1H-benzimidazole) increases molecular weight by ~36.4 g/mol and lipophilicity (Cl is more hydrophobic than CH₃). This enhances membrane permeability but may reduce solubility .
- Regiochemical Variations : 2-Chloro-6-fluoro-1H-benzo[d]imidazole demonstrates how substituent positions influence biological activity; the C2 chloro group may interfere with hydrogen bonding in target proteins compared to C4-substituted analogs .
Q & A
Q. What are the standard synthetic routes for 4-Fluoro-6-methyl-1H-benzimidazole, and how do reaction conditions influence yield?
Methodological Answer: The compound is typically synthesized via condensation of o-phenylenediamine derivatives with fluorinated carbonyl precursors. For example, a fluorinated aldehyde (e.g., 4-fluoro-6-methylbenzaldehyde) reacts with o-phenylenediamine in acidic conditions (e.g., HCl or acetic acid) under reflux. Solvent choice (e.g., ethanol or DMSO) and catalysts (e.g., Na₂S₂O₅) critically impact yield. Evidence from analogous benzimidazole syntheses suggests yields range from 50–75% under optimized conditions . Purification often involves column chromatography or recrystallization using ethanol/water mixtures.
Q. Which spectroscopic techniques are essential for characterizing this compound?
Methodological Answer:
- NMR : ¹H/¹³C NMR confirms substituent positions; the fluorine atom causes splitting in aromatic proton signals (e.g., ¹H NMR: δ 7.2–8.1 ppm for aromatic protons).
- FT-IR : Peaks at ~3400 cm⁻¹ (N-H stretch) and ~1600 cm⁻¹ (C=N/C=C) validate the benzimidazole core.
- Mass Spectrometry : ESI-MS or EI-MS identifies the molecular ion peak (e.g., m/z 164.1 for [M+H]⁺).
- XRD : Single-crystal X-ray diffraction resolves bond lengths/angles and confirms fluorine/methyl substitution patterns .
Q. What purification strategies are effective for isolating this compound?
Methodological Answer: High-performance liquid chromatography (HPLC) with a C18 column and acetonitrile/water mobile phase (gradient elution) achieves >95% purity. Recrystallization from ethanol/water (1:3 v/v) is cost-effective for bulk purification. TLC (silica gel, ethyl acetate/hexane) monitors reaction progress .
Q. How is the antimicrobial activity of this compound assessed in vitro?
Methodological Answer: Minimum inhibitory concentration (MIC) assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria are performed using broth microdilution (CLSI guidelines). Fungal activity is tested against C. albicans via agar diffusion. Positive controls (e.g., ciprofloxacin) and solvent controls (DMSO <1%) are mandatory .
Q. What safety protocols are recommended for handling fluorinated benzimidazoles?
Methodological Answer: Use PPE (gloves, lab coat, goggles) in a fume hood. Avoid inhalation/contact; fluorinated compounds may exhibit toxicity. Emergency procedures include rinsing exposed skin with water (15+ minutes) and consulting SDS for specific antidotes. Waste disposal follows EPA guidelines for halogenated organics .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance regioselectivity in fluorinated benzimidazole synthesis?
Methodological Answer: Regioselectivity is controlled by steric/electronic effects. DFT calculations (e.g., Gaussian09) predict favorable substitution sites. Experimentally, microwave-assisted synthesis (100–120°C, 30 min) in DMF increases yields by 20% compared to conventional heating. Substituent-directed ortho/para fluorination can be achieved using Selectfluor® .
Q. What computational methods validate structure-activity relationships (SAR) for anticancer activity?
Methodological Answer: Molecular docking (AutoDock Vina) screens interactions with targets like topoisomerase II or tubulin. MD simulations (GROMACS) assess binding stability. Pharmacophore modeling identifies critical functional groups (e.g., fluorine’s electronegativity enhances DNA intercalation). In vitro validation uses MTT assays on cancer cell lines (e.g., MCF-7, HeLa) .
Q. How are crystallographic data discrepancies resolved for fluorinated benzimidazoles?
Methodological Answer: Contradictions in XRD data (e.g., bond-length variations >0.05 Å) are addressed using SHELXL refinement with twin-detection algorithms. Hydrogen bonding networks are re-evaluated via Hirshfeld surface analysis (CrystalExplorer). High-resolution data (d-spacing <0.8 Å) and low R-factor values (<0.05) ensure reliability .
Q. What strategies reconcile in vitro vs. in vivo efficacy discrepancies?
Methodological Answer: Poor bioavailability in vivo may stem from metabolic instability (e.g., CYP450 oxidation). Solutions:
- Prodrug design : Acetylate the N-H group to enhance membrane permeability.
- Nanocarriers : Encapsulate in PLGA nanoparticles for sustained release. Pharmacokinetic studies (LC-MS/MS plasma analysis) quantify compound half-life and metabolite formation .
Q. How do synergistic effects with other heterocycles enhance biological activity?
Methodological Answer: Co-administration with triazoles or thiazoles (e.g., 9c in ) improves antifungal potency via dual-target inhibition. Checkerboard assays determine fractional inhibitory concentration (FIC) indices. Synergy (FIC ≤0.5) is confirmed via isobolograms. Mechanistic studies use fluorescence microscopy to visualize membrane disruption .
Notes
- Methodological Rigor : Answers emphasize reproducible protocols, statistical validation (e.g., p<0.05), and compliance with ethical guidelines.
- Advanced Tools : Computational (DFT, docking) and experimental (HPLC, XRD) methods are prioritized for precision.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
